molecular formula C8H16N2O B2864236 4-amino-N-methylcyclohexane-1-carboxamide CAS No. 1016516-03-2

4-amino-N-methylcyclohexane-1-carboxamide

Cat. No.: B2864236
CAS No.: 1016516-03-2
M. Wt: 156.229
InChI Key: BAAXLXOXUTWMSB-UHFFFAOYSA-N
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Description

Significance of Cyclohexane (B81311) Carboxamide Scaffolds in Medicinal Chemistry and Chemical Biology

The cyclohexane carboxamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has made it a cornerstone in the development of new therapeutic agents. The inherent three-dimensional nature of the cyclohexane ring allows for precise spatial arrangement of functional groups, which is crucial for effective interaction with the complex surfaces of proteins and other biological macromolecules.

Overview of Research Trajectories for 4-amino-N-methylcyclohexane-1-carboxamide

While extensive research on a wide range of cyclohexane carboxamide derivatives is well-documented, specific academic studies focusing solely on this compound are less prevalent. However, based on the known activities of structurally similar compounds, several promising research trajectories can be outlined for this particular molecule.

Enzyme Inhibition: A primary area of investigation for this compound is its potential as an enzyme inhibitor. The presence of both an amino group and a carboxamide group suggests that it could interact with the active sites of various enzymes through hydrogen bonding and electrostatic interactions. Its structural characteristics make it a candidate for studies focusing on competitive or allosteric regulation of enzyme activity.

Anticancer Research: Given that other cyclohexane carboxamide derivatives have exhibited cytotoxic activity against cancer cells, a logical research trajectory for this compound is in the field of oncology. orientjchem.orgnih.govresearchgate.netmdpi.comresearchgate.net Studies could explore its ability to induce apoptosis or inhibit cell cycle progression in various cancer cell lines.

Antimicrobial Properties: Preliminary assessments of related compounds suggest potential efficacy against certain bacterial strains, particularly Gram-positive bacteria. This indicates a possible avenue for research into the development of new antibiotic lead compounds.

Building Block for Synthesis: In organic synthesis, this compound serves as a valuable building block. Its functional groups allow for its incorporation into more complex molecules, making it a useful starting material for the development of new chemical entities with potential therapeutic applications.

Scope and Objectives of the Academic Research Outline

The scope of this article is to provide a comprehensive and scientifically grounded overview of this compound, strictly adhering to the outlined sections. The primary objectives are:

To establish the significance of the cyclohexane carboxamide scaffold in the broader context of medicinal chemistry.

To delineate the potential research avenues for this compound based on existing knowledge of related compounds.

To present the known chemical and physical properties of the target compound in a clear and accessible format.

To provide a detailed, though generalized, overview of the synthetic approaches to this and similar molecules.

This article will focus exclusively on the chemical and academic research aspects of the compound, without delving into dosage, administration, or safety profiles. The content is intended to be a professional and authoritative resource for researchers and academics interested in this particular molecule and its potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-methylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAXLXOXUTWMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC(CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241625
Record name Cyclohexanecarboxamide, 4-amino-N-methyl-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799580-72-5
Record name Cyclohexanecarboxamide, 4-amino-N-methyl-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Amino N Methylcyclohexane 1 Carboxamide

Established Synthetic Routes to 4-amino-N-methylcyclohexane-1-carboxamide

The synthesis of this compound is achieved through several established chemical transformations. These routes are often designed to be robust and suitable for large-scale production, reflecting the compound's role as a key building block in the pharmaceutical industry. The primary approaches involve the strategic formation of the amide bond and the introduction of the amino group, often with a focus on controlling the stereochemistry of the cyclohexane (B81311) ring.

Reductive Amination Approaches for Cyclohexane-Derived Amides

Reductive amination is a prominent strategy for introducing the 4-amino group onto the cyclohexane ring. This method typically starts with a 4-oxocyclohexane-1-carboxylate derivative. The ketone group is reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

A common pathway involves the use of a Boc-protected ketone, ethyl 4-oxo-1-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate. This starting material undergoes reductive amination using a reducing agent like sodium triacetoxyborohydride. The resulting amine can then be further processed to yield the target carboxamide. This approach is advantageous as it allows for the direct installation of the amino group with good control over the reaction conditions.

Amidation Reactions in the Synthesis of Cyclohexane Carboxamide Derivatives

The formation of the N-methylcarboxamide group is a critical step in the synthesis. This is typically achieved through standard amidation reactions, where a carboxylic acid or its activated derivative is reacted with methylamine (B109427). A common precursor is 4-aminocyclohexane-1-carboxylic acid, which can be protected at the amino group before the amidation reaction.

For instance, cis-4-(Boc-amino)cyclohexanecarboxylic acid can be coupled with methylamine using a variety of coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride). The choice of coupling agent and reaction conditions is crucial for achieving high yields and purity. Following the amidation, the protecting group (e.g., Boc) on the amino group is removed under acidic conditions to yield the final product.

Overview of Patent Literature for Synthetic Preparations

The patent literature provides significant insight into the various synthetic preparations of this compound, often detailing specific conditions and improvements for industrial-scale synthesis. These patents frequently describe the compound as an intermediate for Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and cancer.

Stereoselective Synthesis and Diastereomeric Control of this compound

The stereochemistry of the 1,4-disubstituted cyclohexane ring is a critical aspect of the synthesis, as the biological activity of the final pharmaceutical product often depends on a specific diastereomer (cis or trans). Consequently, significant effort has been invested in developing stereoselective synthetic routes.

Control of Stereochemistry in Amino Acid-Derived Cyclohexane Carboxamides

While direct synthesis from naturally occurring chiral amino acids is less common for this specific achiral compound, the principles of stereocontrol learned from such syntheses are applicable. The stereochemical outcome of reactions on the cyclohexane ring is often directed by the existing stereocenters. For instance, the reduction of the 4-keto group in a precursor can lead to a mixture of cis and trans isomers. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio. Bulky reducing agents tend to favor the formation of the equatorial alcohol, which can then be converted to the desired amine with retention or inversion of configuration depending on the chosen chemical route.

In many of the patented syntheses, the desired cis or trans isomer of a precursor like 4-aminocyclohexanecarboxylic acid is isolated before proceeding with the amidation step. This ensures that the final product has the correct stereochemistry.

Strategies for Enantioselective Synthesis of Cyclohexane Carboxamides

For this compound itself, being an achiral molecule, enantioselective synthesis is not a concern. However, if chiral derivatives were to be synthesized, strategies such as the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool material would be employed. For instance, a chiral auxiliary attached to the carboxyl group could direct the stereoselective introduction of the amino group. Asymmetric hydrogenation of an enamine precursor using a chiral catalyst is another potential strategy to achieve enantioselectivity. While not directly applied to the title compound, these methods are part of the broader toolkit for synthesizing more complex, chiral cyclohexane carboxamide derivatives.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile building block in organic synthesis. Its cyclohexane core, primary amino group, and secondary carboxamide moiety offer multiple sites for chemical modification. These modifications are crucial for exploring structure-activity relationships (SAR) in medicinal chemistry and for creating novel compounds with tailored properties. Derivatization strategies can be broadly categorized into modifications on the cyclohexane ring and functionalization of the existing amino and carboxamide groups.

Altering the substitution pattern of the cyclohexane ring can significantly impact the molecule's conformation and physicochemical properties. Strategies to achieve this include starting with pre-functionalized cyclohexane precursors or by direct functionalization of the saturated carbocyclic ring.

One advanced method for direct functionalization is the palladium-catalyzed transannular C–H arylation of cycloalkane carboxylic acids. nih.gov This approach allows for the selective introduction of aryl groups at the γ-position (C-4) of the ring, relative to the carboxyl group. This strategy utilizes a directing group to guide the catalyst to a specific C-H bond, enabling the formation of carbon-carbon bonds on the otherwise unreactive alkane backbone. nih.gov A variety of electronically diverse aryl iodides can be used, demonstrating the versatility of this method for creating a library of analogs. nih.gov

Another approach involves synthesizing the scaffold from starting materials that already contain the desired substituents. For instance, polyhydroxylated cyclohexane β-amino acids can be synthesized from precursors like (–)-shikimic acid. chemrxiv.org These hydroxylated scaffolds can then be carried through the synthesis to yield final products with hydroxyl groups on the cyclohexane ring. Furthermore, stereoselective synthesis methods can produce specific isomers, such as trans-4-substituted cyclohexane-1-amines, which are valuable intermediates. nih.gov

Below is a table summarizing examples of substituents introduced onto a cyclohexane carboxylic acid ring via palladium-catalyzed γ-C–H arylation.

Aryl Iodide Reactant Substituent Introduced Reported Yield (%)
4-Iodo-1,1'-biphenyl-C₆H₄-Ph85%
1-Iodo-4-(trifluoromethoxy)benzene-C₆H₄-OCF₃82%
4-Iodobenzonitrile-C₆H₄-CN80%
Methyl 4-iodobenzoate-C₆H₄-CO₂Me76%
1-Fluoro-4-iodobenzene-C₆H₄-F75%
1-Iodo-4-methoxybenzene-C₆H₄-OMe55%
3-Iodopyridine3-Pyridyl63%

Data sourced from research on transannular C–H functionalization of cycloalkane carboxylic acids. nih.gov

The amino and carboxamide functional groups are primary sites for derivatization, allowing for significant structural and functional diversity.

Modifications of the Amino Group: The primary amino group is a potent nucleophile and can undergo a wide range of chemical transformations. researchgate.net Standard protocols for modifying amino groups are well-established and include acylation, alkylation, and sulfonylation.

Acylation: The amino group can be acylated using acid anhydrides, such as succinic anhydride, which converts the basic amino group into an acidic carboxyl group and alters the net charge of the molecule. researchgate.net Reaction with activated esters, like succinimidyl esters, is another common method to couple various functional groups, including biotin (B1667282) or fluorescent dyes, to the amine. nih.govnih.gov

Alkylation: Reductive alkylation, using a carbonyl compound (an aldehyde or ketone) and a reducing agent, converts the primary amine into a secondary or tertiary amine without changing its charge state. researchgate.netnih.gov

Protection: In multi-step syntheses, the amino group is often protected to prevent unwanted side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). google.comgoogle.com This protecting group can be removed under acidic conditions later in the synthetic sequence.

Modifications of the Carboxamide Moiety: The N-methylcarboxamide group can also be modified, primarily by varying the amine component during its formation. The synthesis of cyclohexane carboxamides typically involves the reaction of an activated carboxylic acid (or its derivative, like an acid chloride) with an amine. google.com By using different primary or secondary amines in place of methylamine, a wide array of N-substituted carboxamide derivatives can be generated. For example, various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized by reacting cyclohexanecarbonyl isothiocyanate with different substituted anilines. mdpi.com This highlights the strategy of altering the amine coupling partner to introduce diverse substituents on the carboxamide nitrogen.

The following table summarizes common strategies for modifying the functional groups of the scaffold.

Functional Group Modification Strategy Reagents Resulting Moiety
Amino (-NH₂)AcylationSuccinic anhydrideSuccinamic acid (-NH-CO-CH₂CH₂-COOH)
Amino (-NH₂)Reductive AlkylationAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine (-NHR, -NR₂)
Amino (-NH₂)Boc-ProtectionBoc-anhydrideBoc-carbamate (-NH-Boc)
Carboxamide (-CONHCH₃)Amine VariationCyclohexanecarboxylic acid, R¹R²NHN,N-disubstituted carboxamide (-CONR¹R²)

Green Chemistry Approaches in the Synthesis of Cyclohexane Carboxamide Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it These principles are increasingly being applied to the synthesis of pharmaceutical intermediates, including cyclohexane carboxamide derivatives.

A key green strategy is the use of catalytic hydrogenation for the synthesis of the 4-aminocyclohexanecarboxylic acid precursor. The synthesis often starts from p-aminobenzoic acid, which is hydrogenated to reduce the aromatic ring. google.comgoogle.com This reaction is frequently carried out using heterogeneous catalysts like Ruthenium on Carbon (Ru/C) under hydrogen pressure. google.compatsnap.com Catalytic methods are preferred over stoichiometric reducing agents because they are more atom-economical and the catalyst can often be recovered and reused, minimizing waste. google.com

Another significant advancement is the use of biocatalysis. Enzymes, such as transaminases, can be used for the stereoselective synthesis of chiral amines. nih.gov For the production of trans-4-substituted cyclohexane-1-amines, transaminases have been identified that can selectively deaminate the unwanted cis-diastereomer from a cis/trans mixture, allowing for the isolation of the pure trans-isomer. This enzymatic process can be integrated into a continuous-flow system, enhancing efficiency and productivity. nih.gov Such biocatalytic methods operate under mild, aqueous conditions and offer high selectivity, reducing the need for protecting groups and harsh reagents.

One-pot synthesis is another approach that aligns with green chemistry principles by reducing the number of steps, minimizing solvent use, and decreasing waste from intermediate purification. patsnap.com Processes have been developed for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives in a one-pot manner with a high trans-to-cis ratio. google.compatsnap.com These processes often use low hydrogen pressure, making them more suitable for safe industrial application. patsnap.com

The table below outlines some green chemistry approaches relevant to the synthesis of precursors for this compound.

Green Chemistry Principle Application in Synthesis Example Benefit
CatalysisReduction of aromatic ringHydrogenation of p-aminobenzoic acid using a Ru/C catalyst. google.comgoogle.comHigh atom economy, catalyst reusability, avoids stoichiometric reagents.
Use of Renewable Feedstocks / BiocatalysisStereoselective amine synthesisUsing transaminases to resolve cis/trans mixtures of 4-substituted cyclohexane-1-amines. nih.govHigh stereoselectivity, mild reaction conditions, environmentally benign catalyst.
Safer Solvents and Reaction ConditionsIndustrial SynthesisOne-pot synthesis of trans-4-amino-1-cyclohexanecarboxylic acid under low hydrogen pressure. patsnap.comReduced waste, improved safety, fewer unit operations.
Atom EconomyOne-Pot SynthesisDirect conversion of 4-aminobenzoic acid derivatives to the desired cyclohexane product without isolating intermediates. patsnap.comMaximizes incorporation of starting materials into the final product, reduces waste.

Structural Elucidation and Conformational Analysis of 4 Amino N Methylcyclohexane 1 Carboxamide

Advanced Spectroscopic Characterization Techniques

The definitive structure of 4-amino-N-methylcyclohexane-1-carboxamide is established through a combination of sophisticated spectroscopic methods. These techniques provide a comprehensive view of the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C-NMR spectra provide critical data for structural confirmation.

In a typical ¹H-NMR spectrum, the protons on the cyclohexane (B81311) ring are expected to appear in the upfield region, generally between δ 1.2–2.5 ppm. The exact chemical shifts and splitting patterns would depend on their axial or equatorial positions and the stereochemistry (cis or trans) of the molecule. The proton of the amino group (-NH₂) and the proton on the amide nitrogen (-NH) would appear as broader signals further downfield. The methyl group attached to the amide nitrogen (-NHCH₃) would likely produce a distinct signal, often a doublet if coupled to the amide proton.

The ¹³C-NMR spectrum offers complementary information by identifying the unique carbon environments within the molecule. The carbonyl carbon of the carboxamide group is the most deshielded, typically appearing around δ 170 ppm. The carbons of the cyclohexane ring would resonate in the aliphatic region, while the methyl carbon would be found at a higher field (lower ppm value).

Table 1: Expected NMR Chemical Shift Ranges for this compound

Atom Nucleus Expected Chemical Shift (ppm)
Cyclohexane Ring Protons¹H~ 1.2 - 2.5
N-Methyl Protons¹HSpecific doublet, downfield
Amino & Amide Protons¹HBroad, downfield
Carboxamide Carbonyl¹³C~ 170
Cyclohexane Ring Carbons¹³CAliphatic region
N-Methyl Carbon¹³CUpfield aliphatic region

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₈H₁₆N₂O, the expected monoisotopic mass is 156.1263 Da. uni.lu Electrospray ionization (ESI-MS), often coupled with liquid chromatography (LC-MS), would typically show the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 157.1336. uni.lu

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Predicted m/z
[M+H]⁺157.13355
[M+Na]⁺179.11549
[M-H]⁻155.11899
[M]⁺156.12572

Data sourced from PubChemLite. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H bonds of the primary amine and the secondary amide would produce stretches in the region of 3300-3500 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group is expected around 1650 cm⁻¹.

UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Since this compound lacks extensive conjugation or significant chromophores, it is not expected to show strong absorbance in the typical UV-Vis range (200-800 nm).

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can unambiguously establish the stereochemistry (cis or trans), bond lengths, bond angles, and the preferred conformation of the molecule in the solid state. The hydrochloride salt form of the compound is particularly useful as it often enhances crystallinity, making it more amenable to single-crystal X-ray diffraction studies.

Conformational Analysis of the Cyclohexane Ring and Substituent Interactions

The six-membered cyclohexane ring is not planar; it adopts puckered conformations to relieve angle and torsional strain. The most stable and prevalent of these is the chair conformation.

The chair conformation of cyclohexane has two distinct types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring). Through a process known as a ring flip, one chair conformation can interconvert into another. youtube.com During this inversion, all axial substituents become equatorial, and all equatorial substituents become axial. youtube.com

For a 1,4-disubstituted cyclohexane like this compound, two diastereomers exist: cis and trans.

Trans Isomer : In the trans isomer, the two substituents are on opposite sides of the ring. This allows for a conformation where both the amino group and the N-methylcarboxamide group can occupy equatorial positions (a di-equatorial conformer). The alternative chair form, produced by a ring flip, would place both groups in the sterically hindered axial positions (a di-axial conformer). Due to significant 1,3-diaxial interactions (steric repulsion between axial substituents and other axial atoms), the di-equatorial conformation is substantially more stable and will be the predominant form at equilibrium. spcmc.ac.inyoutube.com

Cis Isomer : In the cis isomer, both substituents are on the same side of the ring. In any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. A ring flip interconverts these positions, but the molecule remains an axial-equatorial conformer. spcmc.ac.in The two resulting chair conformations are not energetically equivalent. The equilibrium will favor the conformer where the sterically bulkier group occupies the more spacious equatorial position to minimize 1,3-diaxial interactions. libretexts.org Generally, the relative size of the substituents determines the conformational preference. studysmarter.co.uk

The dynamic equilibrium between these chair forms is rapid at room temperature but can be studied using techniques like variable-temperature NMR spectroscopy, where the signals for axial and equatorial protons may broaden and coalesce as the rate of ring inversion increases. vu.nl

A-Values and Steric/Electronic Effects of Substituents on Conformational Preferences

The conformational preference of substituted cyclohexanes is a cornerstone of stereochemistry, largely dictated by the minimization of steric strain. A quantitative measure for this preference is the "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a substituent on a cyclohexane ring. wikipedia.org A higher A-value signifies a greater preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. masterorganicchemistry.comlibretexts.org

The A-value for an amino group (-NH₂) is approximately 1.2-1.5 kcal/mol. This value indicates a moderate preference for the equatorial position. The steric demand of the amino group is influenced by its ability to form hydrogen bonds, which can affect its effective size and interaction with neighboring atoms.

The N-methylcarboxamide group is more sterically demanding. For comparison, the A-value for a carboxamide group (-C(O)NH₂) is around 1.5 kcal/mol, and the introduction of a methyl group on the nitrogen would be expected to increase this value due to added bulk. The A-value for a related N-methylformamido group has been estimated to be higher than that of a simple amino group. The steric bulk of the entire N-methylcarboxamide substituent would lead to a significant preference for the equatorial orientation to avoid severe 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring.

In a 1,4-disubstituted cyclohexane, the relative stereochemistry of the two substituents (cis or trans) determines the possible conformations.

Trans Isomer: In the trans isomer, the substituents are on opposite sides of the ring. This allows for a diequatorial conformation, which is generally the most stable. In this conformation, both the amino group and the N-methylcarboxamide group would reside in the sterically favored equatorial positions, minimizing 1,3-diaxial interactions. The alternative diaxial conformation would be highly energetically unfavorable.

Electronic effects can also play a role in conformational preferences, although they are generally less dominant than steric effects in simple cyclohexane systems. wikipedia.org For the amino group, the nitrogen lone pair can influence the electron distribution in the ring, but this is not expected to significantly alter the strong steric preference for the equatorial position. Similarly, the N-methylcarboxamide group's electronic character is unlikely to override its substantial steric bulk.

Table of Estimated A-Values and Conformational Preferences

Substituent GroupEstimated A-Value (kcal/mol)Predominant Position in Cis Isomer
Amino (-NH₂)1.2 - 1.5Axial
N-methylcarboxamide (-C(O)NHCH₃)> 1.5Equatorial

Beta-Turn Inducing Properties and Conformational Studies

Beta-turns are secondary protein structures that cause a reversal in the direction of the polypeptide chain. acs.org They are crucial for the folding of proteins into their compact, globular structures and are often involved in molecular recognition processes. nih.gov A beta-turn is typically composed of four amino acid residues (i, i+1, i+2, and i+3), stabilized by a hydrogen bond between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+3'. acs.org

The incorporation of conformationally constrained amino acids, particularly cyclic amino acids, into peptide sequences is a well-established strategy for inducing and stabilizing beta-turns. acs.org The rigid cyclic structure of these amino acids restricts the available conformational space of the peptide backbone, pre-organizing it into a turn-like structure. This can enhance biological activity and metabolic stability. nih.gov

While direct experimental studies on the beta-turn inducing properties of this compound are not extensively documented, its structural features suggest it could serve as a scaffold for mimicking or inducing such turns. As a cyclic γ-amino acid analogue, it possesses a defined spatial arrangement of its amino and carboxamide groups. When incorporated into a peptide or a peptidomimetic, the cyclohexane ring would act as a rigid spacer, influencing the orientation of the attached peptide chains.

Studies on other cyclic amino acids have shown that their effectiveness as beta-turn inducers depends on factors such as ring size, stereochemistry, and the position of incorporation within the peptide sequence. nih.govacs.org For instance, cycloaliphatic and heterocyclic tetrasubstituted amino acids have demonstrated a propensity to induce beta-turns or helical conformations in short peptides. acs.org

In the context of this compound, if the amino group were to be acylated and the carboxamide nitrogen were to be part of a peptide bond, the cyclohexane ring would enforce a specific distance and orientation between the flanking peptide units. The trans isomer, with its diequatorial arrangement, would likely present the amino and carboxamide functionalities in a more extended fashion, which could potentially be exploited in the design of peptidomimetics that span a specific distance. The cis isomer, with its axial-equatorial arrangement, would hold these groups in a different spatial relationship, which might be more conducive to forming a turn-like structure.

Conformational studies of peptides containing cyclic amino acids often employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and computational modeling to elucidate their three-dimensional structure in solution. nih.gov These methods can provide evidence for the presence of beta-turns through the observation of specific Nuclear Overhauser Effects (NOEs), characteristic chemical shifts, and defined CD spectral signatures.

Stereochemical Assignments and Isomer Characterization

The stereochemical assignment of the cis and trans isomers of this compound is crucial for understanding their distinct three-dimensional structures and, consequently, their physical, chemical, and biological properties. The primary method for characterizing and distinguishing between these diastereomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. researchgate.net

In the ¹H NMR spectrum of a cyclohexane derivative, the chemical shift and, more importantly, the coupling constants (J-values) of the ring protons are highly dependent on their axial or equatorial orientation.

Axial vs. Equatorial Protons: Axial protons are shielded by the electron clouds of the C-C bonds of the ring and typically resonate at a higher field (lower ppm) compared to their equatorial counterparts. Equatorial protons are deshielded and appear at a lower field (higher ppm).

Coupling Constants: The magnitude of the vicinal coupling constant (³J) between two adjacent protons on the cyclohexane ring is a function of the dihedral angle between them, as described by the Karplus equation.

Axial-Axial (J_aa): The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.

Axial-Equatorial (J_ae) and Equatorial-Equatorial (J_ee): The dihedral angles are around 60°, leading to smaller coupling constants, usually between 2-5 Hz.

For this compound, the protons at C1 and C4 (the carbons bearing the substituents) are key reporters of the stereochemistry.

Trans Isomer: In the more stable diequatorial conformation of the trans isomer, the protons at C1 and C4 are both axial. Therefore, the signal for the C1 proton would be expected to be a triplet of triplets (or a more complex multiplet) with at least two large axial-axial couplings to the adjacent axial protons on C2 and C6. Similarly, the C4 proton would show large axial-axial couplings to the axial protons on C3 and C5.

Cis Isomer: In the preferred conformation of the cis isomer (with the bulkier N-methylcarboxamide group equatorial and the amino group axial), the C1 proton would be axial and the C4 proton would be equatorial. The signal for the axial C1 proton would exhibit large axial-axial couplings. In contrast, the signal for the equatorial C4 proton would be characterized by small axial-equatorial and equatorial-equatorial couplings, resulting in a broader, less resolved multiplet.

Table of Expected ¹H NMR Characteristics for Isomer Assignment

IsomerConformation of SubstituentsC1-ProtonC4-ProtonExpected Coupling Patterns
TransdiequatorialaxialaxialBoth C1-H and C4-H show large (10-13 Hz) axial-axial couplings.
Cisequatorial (-CONHMe), axial (-NH₂)axialequatorialC1-H shows large axial-axial couplings; C4-H shows small (2-5 Hz) couplings.

In addition to ¹H NMR, ¹³C NMR spectroscopy can also aid in isomer differentiation. The chemical shifts of the ring carbons can be influenced by the orientation of the substituents due to steric compression (gamma-gauche effect). Typically, a carbon atom bearing an axial substituent is shielded and resonates at a higher field (lower ppm) compared to when it bears an equatorial substituent.

Other analytical techniques can also be used for isomer characterization. The cis and trans isomers will have different physical properties, such as melting points and chromatographic retention times, which can be used for their separation and identification. google.comgoogle.com X-ray crystallography provides the most definitive structural elucidation, offering precise bond lengths, bond angles, and conformational details in the solid state.

Computational Chemistry and Theoretical Studies of 4 Amino N Methylcyclohexane 1 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are a cornerstone of modern chemical research, providing a means to investigate the electronic structure and energy of molecules with high accuracy. Density Functional Theory (DFT) is a particularly powerful and widely used method within this domain. mdpi.comnih.gov DFT calculations focus on the electron density to determine the properties of a system, offering a balance between computational cost and accuracy that makes it suitable for molecules of this size. nih.govrsc.org

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of the molecule's atoms, a process known as geometry optimization. For 4-amino-N-methylcyclohexane-1-carboxamide, this is particularly important due to the conformational flexibility of the cyclohexane (B81311) ring. The molecule exists as stereoisomers (cis and trans), and each isomer has multiple possible conformations. fiveable.me

The cyclohexane ring typically adopts a stable "chair" conformation to minimize steric and torsional strain. wikipedia.org For a disubstituted cyclohexane like this one, the two substituents—the amino group (-NH₂) and the N-methylcarboxamide group (-CONHCH₃)—can be positioned either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring). libretexts.orglumenlearning.com

DFT calculations would be used to optimize the geometry of all possible conformers (e.g., cis-diequatorial, cis-diaxial, trans-equatorial-axial, etc.) to identify the global minimum energy structure, which represents the most stable conformation. pressbooks.pub The stability is generally dictated by the principle that bulkier groups prefer the more spacious equatorial position to avoid steric hindrance known as 1,3-diaxial interactions. libretexts.org

Upon optimization, analysis of the electronic structure would involve examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Illustrative Optimized Geometric Parameters for a Stable Conformer of trans-4-amino-N-methylcyclohexane-1-carboxamide Note: This data is representative of typical bond lengths and angles and is for illustrative purposes.

ParameterBond/AngleValue
Bond Lengths
C=O~ 1.23 Å
C-N (amide)~ 1.35 Å
C-N (amine)~ 1.47 Å
C-C (ring avg.)~ 1.54 Å
Bond Angles
O=C-N~ 122°
C-N-C (amide)~ 120°
C-C-C (ring avg.)~ 111°

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties, which can be used to validate or interpret experimental data. By performing frequency calculations on the optimized geometry, a theoretical vibrational spectrum (Infrared and Raman) can be generated. These calculations identify the vibrational modes of the molecule, such as the characteristic stretching frequency of the carbonyl (C=O) group in the amide, the N-H stretching of the amine, and the various C-H and C-C vibrations of the cyclohexane ring.

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as the chemical shifts of ¹H and ¹³C atoms, can be calculated. These theoretical shifts are highly sensitive to the chemical environment of each nucleus and are invaluable for assigning peaks in experimental NMR spectra and confirming the molecule's structure and conformation.

Understanding how electric charge is distributed across a molecule is key to predicting its reactivity and intermolecular interactions. Mulliken population analysis is a method used to assign partial atomic charges to each atom based on the calculated electronic wavefunction. researchgate.netuni-muenchen.delibretexts.org This analysis reveals the electrophilic and nucleophilic sites within the molecule.

For this compound, the analysis would be expected to show a significant negative partial charge on the highly electronegative oxygen and nitrogen atoms, while the carbonyl carbon would carry a significant positive partial charge, making it susceptible to nucleophilic attack. researchgate.net These calculated charges provide a quantitative basis for understanding the molecule's dipole moment and electrostatic potential. youtube.com

Table 2: Representative Mulliken Partial Atomic Charges Note: These values are hypothetical examples to illustrate expected charge distribution.

AtomFunctional GroupExpected Partial Charge (a.u.)
OCarbonyl-0.55
NAmide-0.40
CCarbonyl+0.60
NAmine-0.35
HAmine (avg.)+0.20
CN-Methyl-0.15

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations provide a static, time-independent picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and interactions in a simulated environment. nih.govyoutube.com

For a flexible molecule like this compound, MD simulations are ideal for exploring its vast conformational space. nih.gov An MD trajectory would capture the dynamic interconversion between different chair and boat conformations of the cyclohexane ring, a process known as ring flipping. nih.gov It would also show the rotation around single bonds, such as those connecting the substituents to the ring.

By analyzing the trajectory, one can map out the potential energy landscape of the molecule. This landscape reveals the relative energies of different conformers (the valleys) and the energy barriers that must be overcome to transition between them (the peaks). This provides a more complete understanding of the molecule's flexibility and the populations of different conformers at a given temperature.

The behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations excel at modeling these effects by including solvent molecules (e.g., water) explicitly in the simulation box. supsi.chmdpi.com

A simulation of this compound in an aqueous environment would reveal how water molecules form hydrogen bonds with the amine (-NH₂) and amide (-CONHCH₃) groups. These interactions can stabilize certain conformations over others, potentially altering the conformational equilibrium compared to the gas phase. The simulation can quantify the number and lifetime of these hydrogen bonds and analyze the structure of the surrounding water, providing a molecular-level picture of solvation.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

Prediction of Binding Modes and Affinities with Biological Targets

In the absence of specific studies on this compound, the predictive process for its binding modes and affinities would involve several key steps. Initially, a three-dimensional structure of the compound would be generated and optimized for energy. Subsequently, a biological target, such as a receptor or enzyme, would be selected based on hypothesized therapeutic applications.

Docking software, such as AutoDock or Glide, would then be used to place the ligand into the binding site of the target protein. These programs employ scoring functions to estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction. The simulation would produce a series of possible binding poses, ranked by their predicted affinities.

Hypothetical Binding Affinity Data

Below is an illustrative data table representing the kind of results a molecular docking study might generate. It is important to emphasize that this data is hypothetical and not based on actual experimental or computational results for this compound.

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
Protein Kinase A-7.2850
Cyclooxygenase-2-6.52200
Acetylcholinesterase-8.1250

Identification of Key Interacting Residues in Binding Pockets

Following the prediction of binding modes, a crucial step is the detailed analysis of the interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions are fundamental to the stability of the ligand-protein complex. Common types of interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For this compound, the primary amino group and the carboxamide moiety would be expected to participate in hydrogen bonding with polar residues such as serine, threonine, and aspartic acid. The cyclohexane ring provides a nonpolar surface that could engage in hydrophobic interactions with residues like leucine, valine, and isoleucine.

Illustrative Ligand-Residue Interactions

This table provides a hypothetical breakdown of the types of interactions that could be identified for this compound with a theoretical target.

Interacting ResidueInteraction TypeDistance (Å)
Aspartate 129Hydrogen Bond2.8
Tyrosine 357Hydrogen Bond3.1
Leucine 89Hydrophobic3.9
Phenylalanine 330Pi-Alkyl4.2

Computational Chemistry Data and Predictive Modeling

Computational chemistry provides a wealth of data that can be used to predict the physicochemical and pharmacokinetic properties of a molecule. These predictions are valuable in the early stages of drug development to assess the viability of a compound.

Predictive models often utilize Quantitative Structure-Activity Relationship (QSAR) approaches, where the biological activity of a series of compounds is correlated with their physicochemical properties. For this compound, properties such as molecular weight, logP (a measure of lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors would be calculated.

Predicted Physicochemical Properties

The following table presents predicted properties for this compound that would typically be generated using computational tools.

PropertyPredicted Value
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
XLogP3-0.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Polar Surface Area64.5 Ų

These computational predictions, while theoretical in the specific case of this compound due to a lack of published studies, form the basis of modern drug discovery and development. They provide a rational approach to understanding and predicting the behavior of molecules at a biological level. Further dedicated computational and experimental research is necessary to fully characterize the properties and potential biological activities of this compound.

Biological Interactions and Mechanistic Insights of 4 Amino N Methylcyclohexane 1 Carboxamide Derivatives

Structure-Activity Relationship (SAR) Studies of Cyclohexane (B81311) Carboxamides

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For cyclohexane carboxamides, these studies involve systematically altering the chemical structure to identify key features that govern their interaction with biological targets.

Systematic Modification and Activity Profiling

Systematic modification of the cyclohexane carboxamide scaffold has been a key strategy to profile and enhance biological activity. In one study, novel 1,1-disubstituted cyclohexane-1-carboxamides were designed and synthesized as potential inducers of apoptosis for cancer therapy. nih.gov The cytotoxicity of these synthesized compounds was evaluated against several human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). nih.gov

The results indicated that the A549 lung carcinoma cell line was particularly sensitive to these new derivatives. Specifically, compounds designated as 6a and 8a demonstrated the most potent cytotoxic effects, with IC₅₀ values of 3.03 µM and 5.21 µM, respectively. nih.gov This level of activity is comparable to that of the established chemotherapeutic agent doxorubicin, which had an IC₅₀ value of 3.01 µM in the same assay. nih.gov Further investigation revealed that these compounds induced apoptosis by activating caspases-3, -8, and -9 and caused cell cycle arrest at the G2/M phase. nih.gov

CompoundTarget Cell LineIC₅₀ (µM)
Compound 6aA549 (Lung Carcinoma)3.03
Compound 8aA549 (Lung Carcinoma)5.21
Doxorubicin (Control)A549 (Lung Carcinoma)3.01

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties, also known as molecular descriptors. nih.gov This computational approach is valuable for predicting the activity of novel molecules and for understanding the underlying mechanisms of action. nih.gov

For classes of compounds like cyclohexane derivatives, QSAR models are developed by calculating various topological, physicochemical, and electronic molecular descriptors. acs.orgnih.gov These models, often generated using techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), can establish a mathematical relationship between a compound's structure and its inhibitory activity (expressed as pIC₅₀). acs.orgnih.govacs.org For instance, a QSAR study on quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as pivotal descriptors for their antituberculosis activity. nih.gov The statistical significance of a QSAR model is often validated by parameters such as the coefficient of correlation (R²), which indicates how well the model fits the data. nih.govmedcraveonline.com

Descriptor TypeExamplesPotential Influence on Activity
ElectronicHOMO/LUMO energy, Electronegativity, Electron DensityGoverns reaction mechanisms and electrostatic interactions.
PhysicochemicalPolar Surface Area, Connolly Molecular AreaAffects solubility, membrane permeability, and binding.
TopologicalTotal Connectivity, Van der Waals VolumeRelates to molecular size, shape, and steric hindrance.

Elucidation of Pharmacophoric Features for Target Interaction

A pharmacophore is the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Elucidating these features is critical for designing potent and selective drugs. For cyclohexane carboxamide derivatives acting as Factor XIa (FXIa) inhibitors, crystallographic and computer-aided drug design (CADD) analyses have identified key pharmacophoric elements. domainex.co.uk

These studies revealed that the P1' region of the FXIa active site contains a large pocket capable of accommodating substituents at the para position of aromatic groups. domainex.co.uk A crucial pharmacophoric feature is the installation of a carboxamide substituent at this position, particularly one with a bulky aliphatic group. domainex.co.uk This arrangement facilitates superior hydrophobic interactions with residues in the P1' pocket, leading to a significant boost in binding affinity and selectivity for FXIa. domainex.co.uk Similarly, for derivatives designed to act as caspase activators, the ability to form a complex with zinc ions in the enzyme's active site is a critical pharmacophoric feature. nih.gov

Investigation of Molecular Targets and Pathways

Identifying the specific molecular targets and biological pathways modulated by 4-amino-N-methylcyclohexane-1-carboxamide derivatives is essential for understanding their therapeutic potential and mechanism of action.

Enzyme Interaction Modalities (e.g., Competitive Inhibition, Allosteric Regulation)

Derivatives of cyclohexane carboxamide have been shown to interact with several enzymes through various modalities, most notably as inhibitors of proteases involved in coagulation and apoptosis.

Factor XIa (FXIa) Inhibition : A significant area of research has focused on developing cyclohexane carboxamide derivatives as active-site inhibitors of FXIa. domainex.co.uk FXIa is a serine protease that plays a key role in the intrinsic pathway of the blood coagulation cascade. nih.gov Its inhibition is a promising strategy for developing safer anticoagulants, as genetic and pharmacological findings suggest FXIa is crucial for thrombosis but less important for normal hemostasis, potentially reducing bleeding risks associated with current therapies. nih.govhmpgloballearningnetwork.com These small molecule inhibitors function via competitive inhibition, binding to the enzyme's active site to block its function. domainex.co.uk

Caspase Activation : In the context of anticancer activity, certain 1,1-disubstituted cyclohexane-1-carboxamides have been identified as potent inducers of apoptosis. nih.gov Their mechanism involves the activation of initiator (caspase-8, -9) and effector (caspase-3) caspases. This activation initiates a cascade of events leading to programmed cell death in cancer cells. nih.gov

Enzyme TargetBiological PathwayInteraction ModalityTherapeutic Application
Factor XIa (FXIa)Blood CoagulationActive-Site Competitive InhibitionAnticoagulation/Thrombosis
Caspases (-3, -8, -9)Apoptosis (Programmed Cell Death)Enzyme ActivationAnticancer

Receptor Binding Studies

Beyond enzyme interactions, some cyclohexane carboxamide derivatives have been evaluated for their ability to bind to specific cell surface receptors. For example, a series of N-{[1-(2-phenylethyl)pyrrolidin-2-yl]methyl}cyclohexane-carboxamides were prepared and assessed as potential agonists for the 5-HT₁A receptor. cabidigitallibrary.org The 5-HT₁A receptor is a subtype of the serotonin receptor, and its modulation can affect physiological processes such as blood pressure and heart rate. cabidigitallibrary.org Such studies indicate that the cyclohexane carboxamide scaffold is versatile and can be adapted to target G-protein coupled receptors in addition to enzymes.

In vitro Cellular Interaction Mechanisms (e.g., Effects on Cell Proliferation)

There is currently no publicly available research that specifically investigates the in vitro cellular interaction mechanisms of this compound or its derivatives. Consequently, data regarding its effects on cell proliferation in various cell lines are not available.

General studies on broader classes of carboxamide-containing compounds have shown a wide range of biological activities, including anti-proliferative effects against cancer cell lines. However, these findings are not directly applicable to the specific chemical structure of this compound. Without dedicated experimental data, any potential effects of this compound on cell proliferation remain unknown.

Mechanistic Elucidation of Molecular Actions

Detailed Molecular Mechanisms of Action (MoA)

The molecular mechanism of action for this compound has not been elucidated in any published research. Studies identifying the specific molecular targets, signaling pathways, or cellular processes that might be modulated by this compound have not been conducted or reported. Therefore, a detailed description of its MoA cannot be provided at this time.

Covalent Adduct Formation and Enzyme Inactivation Mechanisms

There is no information available in the scientific literature regarding the potential for this compound or its derivatives to form covalent adducts with biological macromolecules. Similarly, no studies have been published that describe any enzyme inactivation mechanisms associated with this compound. The reactivity of its functional groups and its potential to act as a covalent inhibitor of enzymes remain uninvestigated.

General analytical principles for similar aliphatic amides and amines suggest that High-Performance Liquid Chromatography (HPLC) is a suitable technique for purity assessment and identity confirmation. However, due to the lack of a strong chromophore in the molecule, derivatization would likely be necessary for sensitive UV or fluorescence detection. Similarly, while Ultra-Performance Liquid Chromatography (UPLC) could offer faster and more efficient separations, no specific methods for this compound were found. Gas Chromatography (GC) would likely require derivatization to increase the volatility of the compound for analysis.

Without access to specific research findings and validated method parameters, it is not possible to provide the detailed, data-driven article as requested in the instructions. The creation of scientifically accurate content for each specified subsection, including the mandatory data tables, cannot be fulfilled based on the available information.

Advanced Analytical Method Development for Research Applications of 4 Amino N Methylcyclohexane 1 Carboxamide

Mass Spectrometry for Trace Analysis and In Vitro Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the analysis of pharmaceutical compounds, offering high sensitivity and selectivity. For 4-amino-N-methylcyclohexane-1-carboxamide, LC-MS/MS (tandem mass spectrometry) is the method of choice for trace-level quantification in various biological matrices, crucial for pharmacokinetic and drug metabolism studies.

Trace Analysis: The development of a robust LC-MS/MS method for the quantification of this compound would involve optimizing both the chromatographic separation and the mass spectrometric detection. A reversed-phase C18 column would likely be employed for separation, with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with additives such as formic acid to ensure the protonation of the analyte for better ionization.

Electrospray ionization (ESI) in the positive ion mode would be suitable for this compound, given the presence of two amino groups that can be readily protonated. The precursor ion would be the protonated molecule [M+H]⁺. For this compound (molecular formula C₈H₁₆N₂O), the expected mass of the free base is approximately 156.13 g/mol . Therefore, the precursor ion to be monitored would have an m/z of approximately 157.14.

For quantification, Multiple Reaction Monitoring (MRM) is employed, which involves selecting the precursor ion and monitoring specific product ions generated through collision-induced dissociation (CID). The selection of specific precursor-to-product ion transitions enhances the selectivity of the assay, minimizing interference from matrix components. The development of such a method would enable the detection and quantification of the compound at very low concentrations (in the pg/mL to ng/mL range), which is essential for detailed pharmacokinetic profiling. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters for Trace Analysis of this compound

Parameter Value
Chromatography
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ m/z 157.14
Product Ion 1 m/z (hypothetical fragment)
Product Ion 2 m/z (hypothetical fragment)

In Vitro Metabolite Identification: High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is invaluable for the identification of metabolites. nih.gov In vitro studies using human liver microsomes are a standard approach to investigate the metabolic fate of a new chemical entity. nih.gov For this compound, several metabolic pathways can be anticipated based on its chemical structure.

The primary sites for metabolism would likely be the cyclohexane (B81311) ring and the N-methyl group. Phase I metabolic reactions would likely involve oxidation. Hydroxylation of the cyclohexane ring at various positions is a common metabolic pathway for cyclic compounds. nih.gov N-demethylation of the carboxamide nitrogen is another plausible route. Further oxidation of the primary amino group could also occur.

The general workflow for metabolite identification involves incubating the compound with liver microsomes and cofactors, followed by analysis of the reaction mixture using LC-HRMS. ijpras.com The high mass accuracy of the instrument allows for the determination of the elemental composition of potential metabolites from their exact mass. thermofisher.com Tandem mass spectrometry (MS/MS) of the detected metabolite ions provides structural information based on their fragmentation patterns, which can be compared to the fragmentation of the parent drug to pinpoint the site of metabolic modification. researchgate.net

Table 2: Potential Phase I Metabolites of this compound and their Expected Mass Shifts

Metabolic Reaction Biotransformation Expected Mass Shift
Hydroxylation Addition of one oxygen atom +15.99 Da
Dihydroxylation Addition of two oxygen atoms +31.98 Da
N-Demethylation Removal of a methyl group -14.02 Da
Dehydrogenation Removal of two hydrogen atoms -2.02 Da

Spectroscopic Methods for Quantitative Analysis

While mass spectrometry is highly sensitive, spectroscopic methods such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy can also be adapted for quantitative analysis, particularly at higher concentrations, and are valuable for bulk material characterization and quality control. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule and can be used for quantitative analysis by measuring the absorbance of a specific vibrational band that is unique to the compound of interest. researchgate.net For this compound, several characteristic absorption bands could be utilized for quantification. The intensity of the absorption is proportional to the concentration of the compound, following the Beer-Lambert law. A calibration curve would be constructed by measuring the absorbance of a series of standards of known concentration.

Table 3: Potential FTIR Absorption Bands for Quantitative Analysis of this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H (primary amine) Stretching 3400-3250 (two bands)
C=O (secondary amide) Stretching (Amide I band) 1680-1630
N-H (secondary amide) Bending (Amide II band) 1570-1515

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration of a substance. researchgate.net It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. For quantitative analysis of this compound by ¹H NMR, a specific, well-resolved proton signal from the molecule is chosen for integration. An internal standard with a known concentration and a signal in a clear region of the spectrum is added to the sample. The concentration of the analyte can then be calculated by comparing the integral of its signal to the integral of the signal from the internal standard. nih.gov

Table 4: Potential ¹H NMR Signals for Quantitative Analysis of this compound

Protons Approximate Chemical Shift (δ, ppm) Multiplicity
N-CH₃ (methyl on amide) 2.7 - 2.9 Doublet
CH -NH₂ (proton on carbon with amine) 2.5 - 3.0 Multiplet

UV-Vis Spectrophotometry: this compound, being an aliphatic amine and amide, does not possess a strong chromophore and therefore exhibits poor absorbance in the UV-Visible region. researchgate.net For quantitative analysis using UV-Vis spectrophotometry, a derivatization step is necessary to introduce a chromophoric moiety into the molecule. nih.gov A common derivatizing agent for primary amines is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which reacts with the primary amino group to form a colored product with a strong absorbance in the visible region. tandfonline.com The absorbance of the resulting derivative can then be measured and correlated with the concentration of the original compound using a calibration curve.

Table 5: Hypothetical UV-Vis Data after Derivatization with NBD-Cl

Parameter Value
Derivatizing Agent 4-chloro-7-nitrobenzofurazan (NBD-Cl)
Wavelength of Maximum Absorbance (λmax) ~470 nm
Molar Absorptivity (ε) High (e.g., >10,000 L mol⁻¹ cm⁻¹)

Future Directions and Research Perspectives for 4 Amino N Methylcyclohexane 1 Carboxamide

Rational Design of Novel Analogs based on Established SAR Insights

The design of new analogs of 4-amino-N-methylcyclohexane-1-carboxamide can be guided by Structure-Activity Relationship (SAR) studies conducted on similar molecular frameworks. Although specific SAR data for the title compound is scarce, general principles from related series can be extrapolated. For instance, in the development of analgesic 4-amino-4-arylcyclohexanones, the nature and position of substituents on the aryl ring were found to be critical for potency nih.gov. This suggests that modifications to the core structure of this compound could yield compounds with enhanced biological activity.

Key areas for modification could include:

Substitution on the Cyclohexane (B81311) Ring: Introducing various substituents on the cyclohexane ring could influence the compound's conformation and its interaction with biological targets.

Modification of the Amine and Carboxamide Groups: Altering the amine and N-methylcarboxamide moieties could impact the compound's hydrogen bonding capacity, solubility, and metabolic stability. For example, replacing the N-methyl group with other alkyl or aryl groups could probe the steric and electronic requirements of the binding pocket.

Stereochemistry: The stereochemistry of the 1,4-disubstituted cyclohexane ring (cis vs. trans) is expected to play a crucial role in biological activity, as it dictates the spatial orientation of the functional groups.

A systematic exploration of these modifications, guided by computational modeling, would be a rational approach to developing novel analogs with improved potency and selectivity.

Exploration of New Biological Targets for Cyclohexane Carboxamide Scaffolds

The cyclohexane carboxamide scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities. Derivatives have been investigated for their potential as anticancer, antibacterial, and analgesic agents nih.govorientjchem.org. This suggests that this compound and its analogs could be explored for a variety of new biological targets.

Potential therapeutic areas and targets for investigation include:

Therapeutic AreaPotential Biological TargetsRationale
Oncology Kinases, Apoptosis-related proteinsCarboxamide derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cell lines orientjchem.orgnih.govresearchgate.netmdpi.com.
Infectious Diseases Bacterial enzymes, Viral proteinsThe carboxamide linkage is a common feature in many antimicrobial drugs, and cyclohexane derivatives have shown antibacterial potential.
Neurological Disorders G-protein coupled receptors (GPCRs), Ion channelsModifications of the cyclohexane scaffold have led to compounds with activity at central nervous system targets nih.gov.

Screening this compound and a library of its analogs against a diverse panel of biological targets could uncover novel therapeutic applications for this chemical scaffold.

Integration of Advanced Computational and Experimental Methodologies

The integration of computational and experimental approaches will be instrumental in accelerating the discovery and development of novel therapeutics based on the this compound scaffold.

Computational methodologies can provide valuable insights into the potential bioactivity and physicochemical properties of designed analogs before their synthesis. These methods include:

Molecular Docking: To predict the binding modes and affinities of analogs with their putative biological targets acs.org.

Density Functional Theory (DFT) Studies: To understand the electronic properties and reactivity of the molecules researchgate.net.

ADME/Tox Prediction: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds, aiding in the selection of candidates with favorable drug-like properties researchgate.net.

Advanced experimental methodologies will be essential for validating computational predictions and characterizing the biological activity of synthesized compounds. These techniques include:

High-Throughput Screening (HTS): To rapidly screen compound libraries against various biological targets.

X-ray Crystallography: To determine the three-dimensional structure of a compound bound to its target protein, providing crucial information for structure-based drug design.

Advanced Spectroscopic Techniques (NMR, Mass Spectrometry): For the unambiguous structural characterization of novel analogs acs.org.

A synergistic approach that combines these computational and experimental tools will facilitate a more efficient and rational drug discovery process.

Potential of this compound as a Chemical Probe in Biological Systems

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical probe to investigate biological systems. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context.

The structural features of this compound, particularly the primary amine, offer a convenient handle for chemical modification. This amine group could be functionalized with various reporter tags, such as:

Fluorophores: To create fluorescent probes for visualizing the localization and dynamics of the target protein within cells researchgate.net.

Biotin (B1667282): For affinity-based purification of the target protein and its interacting partners.

Photoaffinity labels: To covalently crosslink the probe to its target upon photoactivation, enabling target identification.

The development of such chemical probes would require the identification of a specific biological target for this compound with high affinity and selectivity. Once a target is validated, tagged versions of the compound could be synthesized and used to elucidate the target's role in health and disease. This would not only advance our understanding of fundamental biology but could also open up new avenues for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-amino-N-methylcyclohexane-1-carboxamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves functionalizing cyclohexane derivatives. For example, reacting cyclohexane-1-carboxylic acid derivatives with methylamine under controlled conditions (e.g., coupling agents like EDC/HOBt). Key factors include:

  • Temperature : Optimal yields are achieved at 0–25°C to minimize side reactions.
  • Catalysts : Use of DMAP or pyridine to enhance amide bond formation efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the cyclohexane backbone and methylamine substitution (e.g., δ~2.3 ppm for N-methyl protons) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients assess purity and molecular weight (e.g., [M+H]+ at m/z 227).
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H stretch) validate functional groups .

Q. What are the primary biological targets or therapeutic areas under investigation for this compound?

  • Methodological Answer : Research focuses on:

  • Enzyme Inhibition : Screening against kinases or proteases using fluorescence-based assays.
  • Receptor Binding : Radioligand displacement assays (e.g., GPCRs) to assess affinity.
  • Therapeutic Areas : Neuropathic pain and inflammation due to structural similarity to cyclohexane-derived modulators .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcome during the synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to control cyclohexane ring conformation during amide formation.
  • Stereoselective Conditions : Low-temperature reactions (-20°C) reduce racemization.
  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column) or X-ray crystallography to confirm enantiomeric excess .

Q. What strategies are employed to resolve contradictory data regarding the compound’s bioactivity across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from cell-based (e.g., HEK293) vs. biochemical (e.g., ELISA) assays to rule out interference from cellular uptake variability.
  • Metabolite Profiling : LC-MS/MS to identify degradation products that may skew activity.
  • Dose-Response Curves : Use Hill slopes to assess assay robustness and eliminate false positives .

Q. What computational modeling approaches are suitable for predicting the compound’s conformation and interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., cyclooxygenase-2).
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in solvated environments.
  • QM/MM : Hybrid quantum mechanics/molecular mechanics to study electronic interactions at binding interfaces .

Q. How does the compound’s stability under various pH and temperature conditions impact experimental design in pharmacological studies?

  • Methodological Answer :

  • Stability Profiling : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis.
  • Degradation Pathways : Identify hydrolytic products (e.g., cyclohexane-1-carboxylic acid) under acidic conditions.
  • In Vivo Considerations : Use enteric-coated formulations if instability in gastric pH is observed .

Q. What are the critical considerations in designing structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified amino groups (e.g., ethyl, propyl) or cyclohexane substituents (e.g., fluorine at position 4).
  • Activity Cliffs : Use Free-Wilson analysis to identify substituents causing abrupt changes in potency.
  • Data Interpretation : Pair SAR with computational electrostatic potential maps to rationalize trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.